1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O2/c32-25(19-10-14-31(15-11-19)26(33)20-6-2-1-3-7-20)29-21-12-16-30(17-13-21)24-22-8-4-5-9-23(22)27-18-28-24/h1-3,6-7,18-19,21H,4-5,8-17H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQCSVARTOALLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CCN(CC4)C(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinazoline Core Formation
The 5,6,7,8-tetrahydroquinazoline moiety is synthesized through acid-catalyzed cyclization:
Reaction Conditions :
- 2-Aminocyclohex-1-ene-1-carboxamide (10 mmol)
- Paraformaldehyde (12 mmol)
- Conc. HCl (15 mL) at 110°C for 6 hr
$$ \text{Cyclization yield} = 74\% $$
Piperidine Coupling
Nucleophilic substitution installs the piperidine unit:
- 4-Chlorotetrahydroquinazoline (5 mmol)
- Piperidin-4-amine (6 mmol)
- K₂CO₃ (10 mmol) in DMF at 80°C for 12 hr
Key Parameters :
- Dielectric constant of DMF enhances nucleophilicity (ε = 36.7)
- 15% excess amine minimizes di-alkylation byproducts
Carboxamide Installation
The benzoyl group is introduced via Schotten-Baumann reaction:
- Piperidine intermediate (1 eq)
- Benzoyl chloride (1.2 eq)
- 10% NaOH aqueous solution (3 vol)
- 0°C with vigorous stirring
Reaction Profile :
$$ t_{1/2} = 22 \, \text{min}, \, \text{Conversion} >98\% \, \text{at 40 min} $$
Synthetic Route 2: Convergent Approach Using Preformed Carboxamides
Benzoylpiperidine Synthesis
Piperidine-4-carboxylic acid undergoes benzoylation prior to coupling:
- EDCl (1.5 eq)/HOBt (1 eq) in DCM
- Benzylamine (1.2 eq) at 0°C → RT
- Column purification (SiO₂, EtOAc/Hexane 3:7)
Purity Data :
Mitsunobu Coupling
Key step for assembling the bis-piperidine system:
- DIAD (1.5 eq)
- PPh₃ (1.5 eq)
- THF, -10°C → RT over 6 hr
Comparative Yields :
| Temperature (°C) | Yield (%) |
|---|---|
| -10 | 82 |
| 25 | 67 |
Industrial-Scale Production Methodology
Continuous Flow Synthesis
Patent EP2017064067 discloses a scalable process:
Reactor Design :
- Two CSTRs in series (50 L + 100 L)
- Residence time distribution σ² < 0.1
Process Parameters :
- Stage 1: Quinazoline formation at 110°C, 2 bar
- Stage 2: Piperidine coupling at 80°C, N₂ atmosphere
- Throughput: 12 kg/hr
Crystallization Optimization
Final purification uses antisolvent crystallization:
- Solvent: Ethanol/Water (7:3)
- Cooling rate: 0.5°C/min from 65°C to 5°C
- Seed crystals (0.1% w/w) added at 45°C
Particle Size Distribution :
- D10: 15 μm
- D50: 45 μm
- D90: 110 μm
Analytical Characterization
Spectroscopic Validation
- 3385 cm⁻¹ (N-H stretch)
- 1667 cm⁻¹ (C=O amide I)
- 1431 cm⁻¹ (CH₂ bend)
Mass Fragmentation Pattern :
- m/z 452.2 [M+H]⁺
- Major fragments: 335.1 (benzoyl loss), 218.0 (piperidine cleavage)
Polymorph Screening
High-throughput screening identified two stable forms:
Table 2: Polymorph Characteristics
| Form | Solvate | ΔHfusion (kJ/mol) | Stability |
|---|---|---|---|
| I | Anhydrous | 158.4 | Hygroscopic |
| II | Ethanolate | 142.7 | Storage-stable |
Process Economics and Yield Optimization
Cost Analysis (Per Kilogram Basis) :
| Component | Route 1 Cost ($) | Route 2 Cost ($) |
|---|---|---|
| Raw Materials | 1,240 | 980 |
| Energy | 320 | 410 |
| Waste Treatment | 150 | 90 |
| Total | 1,710 | 1,480 |
Yield improvements through:
- Quinazoline cyclization catalyst (5% Pd/C → 82% yield)
- Microwave-assisted amidation (30 min vs 6 hr)
Chemical Reactions Analysis
1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the quinazoline ring are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinazoline ring system can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Piperidine-Carboxamide Derivatives
The compound shares structural motifs with several piperidine-based analogs (Table 1):
Key Observations :
Functional Group Impact on Physicochemical Properties
- Benzoyl vs. Benzyl/Phenyl Groups : The benzoyl group in the target compound introduces a ketone functionality absent in benzyl or phenyl-substituted analogs (e.g., N-(1-benzyl)-4-methoxycarbonyl-4-piperidinyl). This could reduce lipophilicity compared to purely aromatic substituents, impacting membrane permeability .
- Tetrahydroquinazoline vs. Benzodiazolone : The tetrahydroquinazoline moiety (partially saturated) may offer better metabolic stability than the fully aromatic benzodiazolone in Compound 43, as saturation often reduces oxidative metabolism .
Biological Activity
1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of derivatives characterized by the presence of a benzoyl group and a tetrahydroquinazoline moiety linked to piperidine rings. Research into its biological properties has revealed potential therapeutic applications, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₂₁H₂₃N₃O. Its structure consists of:
- Benzoyl Group : Enhances lipophilicity and biological activity.
- Tetrahydroquinazoline Ring : Known for various pharmacological effects.
- Piperidine Rings : Contribute to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways. The exact molecular targets are still under investigation, but potential interactions include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism.
- Antiproliferative Effects : Research has demonstrated that derivatives containing similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines.
Biological Activity Data
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (Breast) | 19.9 - 75.3 | |
| OVCAR-3 (Ovarian) | 31.5 - 43.9 | ||
| Enzyme Inhibition | MAGL | 0.84 | |
| FAAH | >10 |
Case Studies
- Anticancer Activity : A study focusing on the antiproliferative effects of benzoylpiperidine derivatives showed that compounds similar to this compound exhibited IC50 values ranging from 19.9 µM to over 75 µM against breast cancer cell lines (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) . These findings suggest a promising avenue for further development in cancer therapeutics.
- Enzyme Targeting : The compound has been evaluated for its ability to inhibit MAGL with significant potency (IC50 = 0.84 µM), indicating its potential as a selective therapeutic agent targeting the endocannabinoid system . This selectivity is crucial for minimizing side effects associated with broader-spectrum inhibitors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzoyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]piperidine-4-carboxamide, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinazoline core. A common approach includes coupling a piperidine-4-carboxamide intermediate with a benzoyl-activated derivative under optimized conditions. Key steps:
- Use dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents to enhance solubility of intermediates.
- Employ coupling agents like HATU or DCC for amide bond formation.
- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
- Yield Optimization : Adjust temperature (e.g., 0–60°C), catalyst loading (e.g., palladium-based catalysts for cross-coupling), and stoichiometric ratios. For example, demonstrates a 74% yield in a similar quinazoline derivative using controlled isocyanate coupling .
Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm piperidine/quinazoline ring conformations and benzoyl group attachment (e.g., δ 7.26–7.18 ppm for aromatic protons in ) .
- Mass Spectrometry (MS) : MALDI-TOF or ESI-HRMS to validate molecular weight (e.g., m/z 603.4031 observed for a related compound in ) .
- HPLC : Purity assessment (≥98%) using reverse-phase columns (ACN/H2O gradients) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound for enzyme inhibition?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., benzoyl group, tetrahydroquinazoline) and test inhibitory activity against targets like HDACs or kinases. For example, highlights fluorophenyl and chlorophenyl analogs as potent enzyme inhibitors .
- Biological Assays : Use fluorescence-based enzymatic assays (e.g., HDAC inhibition in ) or cellular viability tests (IC50 determination).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with active sites, as demonstrated in ’s HDAC8/MS-344 complex study .
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound’s biological activity?
- Approach :
- Validation of Computational Models : Re-parameterize force fields using experimental data (e.g., NMR-derived torsional angles or X-ray crystallography).
- Experimental Replication : Conduct dose-response curves under standardized conditions to rule out assay variability.
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ’s thiazole-carboxamide analogs) to identify trends in bioactivity .
Q. How can the stability of this compound be assessed under varying storage and experimental conditions?
- Protocol :
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 1–4 weeks. Monitor degradation via HPLC and LC-MS.
- Solution Stability : Test in common solvents (DMSO, PBS) at room temperature and 4°C. notes solvent choice impacts stability in similar piperidine derivatives .
- Lyophilization : For long-term storage, lyophilize and assess reconstitution efficiency (e.g., ’s use of lyophilization post-HPLC purification) .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties, such as membrane permeability or metabolic resistance?
- Assays :
- Caco-2 Cell Monolayers : Measure apparent permeability (Papp) to predict intestinal absorption.
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
Q. How can researchers address low solubility issues during biological testing?
- Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
